1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
CAS No.: 92932-74-6
Cat. No.: VC2334252
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92932-74-6 |
---|---|
Molecular Formula | C10H12ClNO2 |
Molecular Weight | 213.66 g/mol |
IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |
Standard InChI Key | PMPYPSNDPNMYIO-UHFFFAOYSA-N |
SMILES | C1CNC(C2=CC=CC=C21)C(=O)O.Cl |
Canonical SMILES | C1CNC(C2=CC=CC=C21)C(=O)O.Cl |
Introduction
Chemical Properties and Structure
Basic Identification
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride is identified by CAS number 92932-74-6 . The compound belongs to the tetrahydroisoquinoline class, which features a partially hydrogenated isoquinoline ring system with a carboxylic acid group at position 1 and exists as a hydrochloride salt. The molecular formula is C10H12ClNO2, with a corresponding molecular weight of 213.66 g/mol. This structure combines the characteristic heterocyclic tetrahydroisoquinoline scaffold with a carboxylic acid functional group, providing both basic nitrogen and acidic carboxyl sites for chemical interactions.
Physical and Chemical Properties
The compound typically appears as a crystalline solid with enhanced water solubility compared to its free base form. The hydrochloride salt formation significantly improves stability and solubility characteristics, making it more suitable for various applications in chemical synthesis and biological studies. The acid-base properties of this compound are defined by both the weakly basic nitrogen in the tetrahydroisoquinoline ring and the acidic carboxyl group, creating an amphoteric molecule with complex solution behavior.
Table 1: Key Chemical Properties of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Property | Description |
---|---|
CAS Number | 92932-74-6 |
Molecular Formula | C10H12ClNO2 |
Molecular Weight | 213.66 g/mol |
Structure | Tetrahydroisoquinoline with carboxylic acid at position 1 |
Salt Form | Hydrochloride |
Physical State | Crystalline solid |
Solubility | Enhanced water solubility compared to free base |
Synthesis Approaches
Conventional Synthetic Routes
Several synthetic approaches have been developed for the preparation of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its hydrochloride salt. One notable method involves three-component reactions utilizing 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate to produce 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in moderate to good yields . These intermediates can then undergo either hydrogenolysis or selective hydrolysis of the benzyloxycarbonyl group to yield 1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which upon further hydrolysis produce the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids . The hydrochloride salt is typically formed by treating the free acid with hydrochloric acid in a suitable solvent.
Chemoenzymatic Approaches
Recent advancements in biocatalysis have led to the development of chemoenzymatic approaches for the synthesis of optically pure tetrahydroisoquinoline carboxylic acids. Particularly noteworthy is the use of D-amino acid oxidase from Fusarium solani M-0718 (FsDAАO) for kinetic resolution of racemic 1-carboxyl substituted tetrahydroisoquinolines to yield corresponding (S)-enantiomers with excellent enantiomeric excess values of up to >99% . By combining FsDAАO with ammonia-borane in a one-pot reaction, deracemization of racemic carboxyl-substituted tetrahydroisoquinolines has been achieved with conversions up to >98% and >99% enantiomeric excess . This enzymatic approach represents a significant advancement in the stereoselective synthesis of these compounds, offering advantages in terms of mild reaction conditions and high enantioselectivity.
Large-Scale Preparation
For preparative-scale synthesis, the deracemization of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been demonstrated with good isolated yields of 82% and excellent enantiomeric excess (>99%) . This approach provides an effective method for obtaining significant quantities of enantiomerically pure material, which is crucial for applications in pharmaceutical development where stereochemical purity is often essential.
Biological Activities and Applications
Pharmaceutical Relevance
Tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, exhibit diverse biological activities that make them valuable in medicinal chemistry. These compounds serve as important building blocks for the synthesis of natural products and pharmaceutical agents . The rigid scaffold of the tetrahydroisoquinoline ring system provides a useful template for designing compounds with specific interactions with biological targets, while the carboxylic acid group offers a site for further functionalization or conjugation.
Neuroprotective Properties
Research on tetrahydroisoquinoline derivatives has revealed potential neuroprotective effects and interactions with neurotransmitter systems. The structural similarity to certain neurotransmitters and neuromodulators suggests potential applications in the development of drugs targeting neurological disorders. The hydrochloride salt form may enhance these properties due to improved solubility and bioavailability compared to the free base, facilitating more effective delivery to target tissues.
Building Blocks in Organic Synthesis
Beyond their direct biological applications, these compounds serve as valuable intermediates in organic synthesis. The chemical versatility of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride makes it useful for the preparation of more complex molecules, including natural products, peptide mimetics, and novel drug candidates. The presence of both nucleophilic nitrogen and an electrophilic carboxyl group provides multiple handles for selective transformations.
Current Research Trends
Structure-Activity Relationship Studies
Recent research has focused on understanding the structure-activity relationships of tetrahydroisoquinoline derivatives, including the position-1 carboxylic acid variants. These studies aim to elucidate how structural modifications affect biological activity, providing insights for the design of more potent and selective compounds. The hydrochloride salt form has been particularly valuable in these studies due to its enhanced solubility in aqueous test systems.
Synthetic Methodology Development
Continuous improvements in synthetic approaches for tetrahydroisoquinoline carboxylic acids represent another active area of research. The development of more efficient, stereoselective, and environmentally friendly methods for preparing these compounds has significant implications for their broader utilization . Chemoenzymatic approaches, in particular, have shown promise for producing enantiomerically pure compounds under mild conditions, addressing the ongoing challenge of stereoselective synthesis in pharmaceutical chemistry.
Future Directions
Advanced Synthetic Methods
The development of more efficient and scalable methods for the synthesis of enantiomerically pure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride represents an important direction for future research. Continuous flow chemistry, photocatalysis, and additional biocatalytic approaches could potentially enhance the accessibility of this compound. Advances in these areas would facilitate larger-scale production and broader utilization in pharmaceutical and chemical research.
Expanded Biological Evaluation
More comprehensive studies on the biological activities of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride are needed to fully understand its potential applications. This includes detailed investigations of its interactions with specific biological targets, pharmacokinetic properties, and potential therapeutic effects in various disease models. Such research would help position this compound more precisely within the landscape of bioactive molecules and guide its future development.
Derivative Development
The core structure of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid provides a valuable scaffold for the development of novel derivatives with enhanced or specialized properties. Future research might focus on creating libraries of derivatives with systematic structural variations to explore structure-activity relationships more thoroughly and identify compounds with optimized properties for specific applications. The hydrochloride salt formation strategy might be expanded to include other counterions that confer different physicochemical properties.
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